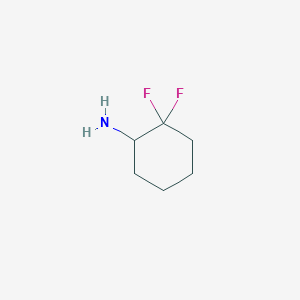

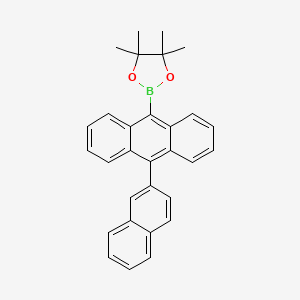

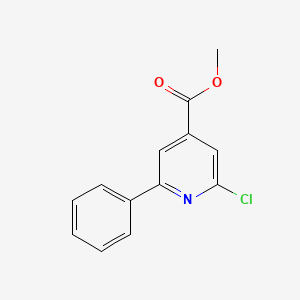

![molecular formula C16H23BrN2O4S B3030648 4-叔丁氧羰基-1-[(4-溴苯基)磺酰]杂环戊二氮 CAS No. 937012-68-5](/img/structure/B3030648.png)

4-叔丁氧羰基-1-[(4-溴苯基)磺酰]杂环戊二氮

描述

The compound "4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar structures. For instance, benzylpiperazine derivatives have been studied, and one such compound, 4-bromo-2,5-dimethoxybenzylpiperazine, was seized and analyzed using various spectroscopic techniques in Germany . Additionally, the use of 1,4-disulfopiperazine-1,4-diium chloride as a catalyst for the N-Boc protection of amines suggests a potential route for synthesizing Boc-protected piperazine derivatives .

Synthesis Analysis

The synthesis of Boc-protected piperazine derivatives could potentially involve the use of 1,4-disulfopiperazine-1,4-diium chloride as a catalyst, which has been shown to facilitate the N-Boc protection of amines with good yields and chemoselectivity . This method's advantages include its simplicity, high reaction rates, and the reusability of the catalyst. Although the exact synthesis of "4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine" is not detailed, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy, with two-dimensional NMR correlations proving particularly useful . Single-crystal X-ray structure analysis has also been employed to establish the constitution and relative configuration of bromophenylsulfonyl derivatives, which could be relevant to the structural analysis of "4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine" .

Chemical Reactions Analysis

The papers describe the use of piperazine derivatives in various chemical reactions. For example, 1,4-disulfopiperazine-1,4-diium chloride has been used as a catalyst in the synthesis of phthalazine derivatives via a one-pot three-component reaction . Additionally, boron nitride nanomaterial-based solid acid catalysts have been employed for the one-pot synthesis of ethylpiperazinyl-quinolinyl fused acridine derivatives . These examples demonstrate the versatility of piperazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine" are not directly reported, the papers provide insights into the properties of similar compounds. For instance, the high purity of seized designer benzylpiperazine derivatives suggests that these compounds can be synthesized and isolated with a high degree of cleanliness . The reusability and stability of catalysts used in the synthesis of piperazine derivatives also indicate that these compounds can be handled under various conditions without significant degradation .

科学研究应用

胺类N-Boc保护中的催化剂

4-Boc-1-[(4-溴苯)磺酰基]同哌嗪被用作胺类N-Boc保护中的一种新型布朗斯特酸性离子催化剂。此过程对于化学选择性、较短的反应时间和高产率非常重要,且无溶剂干扰。该催化剂易于制备且可重复使用,突出了其在有机合成中的效率 (Ghauri Koodehi et al., 2017)。

肽合成中的主链连接子

该化合物可用作基于BOC的肽合成中的主链连接子,对于树脂环化和环状肽的合成特别有用。该方法避免了FMOC化学中常见的二酮哌嗪形成,并且有助于合成复杂肽,例如stylostatin 1 (Bourne et al., 1999)。

组合化学中的支架

它被用作组合化学中的支架,尤其是在三唑基取代的3-氨基哌啶的合成中。这些支架是开发新药的关键,并使用一系列亲核和环加成反应制备 (Schramm et al., 2010)。

抗癌特性

一种新型溴酚衍生物,包括与4-Boc-1-[(4-溴苯)磺酰基]同哌嗪相关的部分,已显示出显着的抗癌活性。该衍生物诱导癌细胞中的细胞周期停滞和凋亡,使其成为抗癌药物开发的潜在候选物 (Guo et al., 2018)。

药物设计应用

该化合物在药物设计中不可或缺,其中哌嗪和同哌嗪结构,包括4-Boc-1-[(4-溴苯)磺酰基]同哌嗪这样的衍生物,被用作活性化合物中的支架、末端元素和增溶剂 (Meanwell & Loiseleur, 2022)。

分子和振动研究

该化合物的衍生物已被研究其分子结构、振动光谱特性和非线性光学活性。这些研究对于理解其化学意义和在各个领域的潜在应用至关重要 (Nagarajan & Krishnakumar, 2018)。

安全和危害

属性

IUPAC Name |

tert-butyl 4-(4-bromophenyl)sulfonyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)18-9-4-10-19(12-11-18)24(21,22)14-7-5-13(17)6-8-14/h5-8H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWITZYGOTODACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725504 | |

| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine | |

CAS RN |

937012-68-5 | |

| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

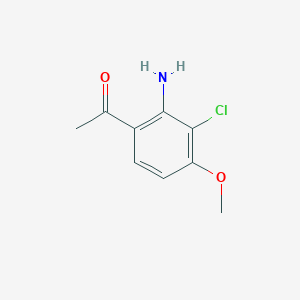

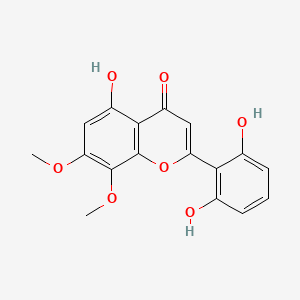

![Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-](/img/structure/B3030568.png)

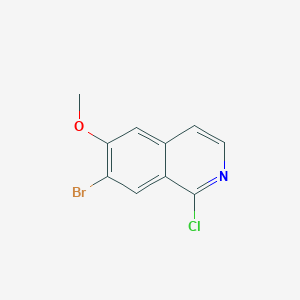

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)

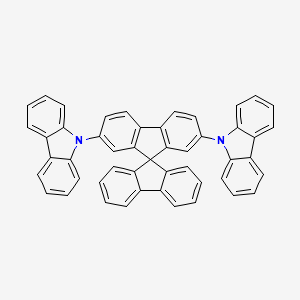

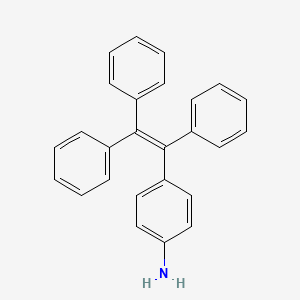

![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)